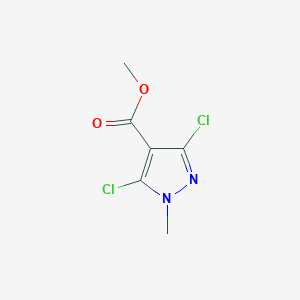
Ethyl 4-bromo-3-chloro-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 and a molecular weight of 281.51 g/mol . This compound is part of the benzoate ester family and is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research and industry.
Mécanisme D'action
Target of Action
Ethyl 4-bromo-3-chloro-2-fluorobenzoate is a complex organic compound that may be used in the synthesis of biaryl intermediates . The primary targets of this compound are likely to be various aryl boronic acids, which are used in palladium-mediated coupling reactions .
Mode of Action
Given its use in the synthesis of biaryl intermediates, it likely interacts with its targets (aryl boronic acids) through a process of palladium-mediated coupling . This process typically involves the formation of a new carbon-carbon bond between the aryl groups of the two reactants.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with new functional groups replacing bromine or chlorine.
Reduction: Ethyl 4-bromo-3-chloro-2-fluorobenzyl alcohol.
Hydrolysis: 4-bromo-3-chloro-2-fluorobenzoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-bromo-3-chloro-2-fluorobenzoate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-3-chloro-2-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-fluorobenzoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Ethyl 2-bromo-4-chlorobenzoate: Similar structure but with different positioning of the halogen atoms, affecting its chemical properties and uses.
Methyl 2-bromo-4-chloro-3-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its reactivity and applications.
Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms on the benzene ring of this compound imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Propriétés
IUPAC Name |
ethyl 4-bromo-3-chloro-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKBKWFOVQYJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)


![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)

